![molecular formula C13H10ClN3O2S3 B2367384 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034554-35-1](/img/structure/B2367384.png)
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole moiety . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of pi bonds in the thiophene, pyridine, and benzo[c][1,2,5]thiadiazole rings . This planarity and conjugation could result in interesting optical and electronic properties.Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings and the sulfonyl group . It’s likely to be soluble in common organic solvents but relatively insoluble in water.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Imidazo[1,2-a]pyridines, structurally related to the given chemical, have been explored as potential antisecretory and cytoprotective agents against ulcers, demonstrating notable cytoprotective properties in models (Starrett et al., 1989).
Antimicrobial Applications
- New heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, related to the specified compound, show potential antimicrobial activity, indicating its use in combating bacterial infections (El‐Emary et al., 2002).
Electrochromic Properties
- Thiadiazolo[3,4-c]pyridine analogs, like the chemical , have been used to develop fast-switching, green donor-acceptor-type electrochromic polymers with low bandgap, showcasing their utility in electrochromic devices (Ming et al., 2015).
Organic Chemistry and Catalysis
- Compounds structurally similar to the chemical have been used as catalysts in organic synthesis, indicating their utility in facilitating chemical reactions (Khazaei et al., 2015).
Optical and Charge-Transport Properties
- Benzothiadiazole-Dithienopyrrole derivatives, structurally akin to the chemical, are studied for their optical, electrochemical, and charge-transport properties, suggesting potential applications in electronic devices (Polander et al., 2011).
Application in Photovoltaic Devices
- Similar compounds have been studied for their use in photovoltaic applications, indicating potential utility in solar cell technologies (Ding et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S3/c14-12-6-8-7-17(5-4-10(8)20-12)22(18,19)11-3-1-2-9-13(11)16-21-15-9/h1-3,6H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBGEHYDLOMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
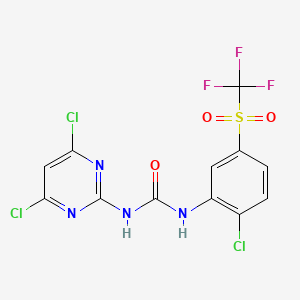
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)
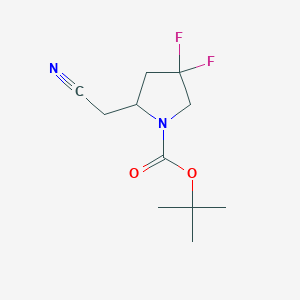
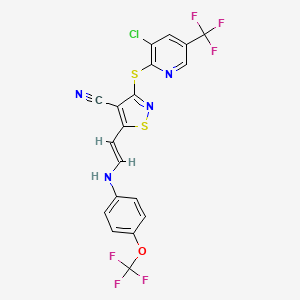
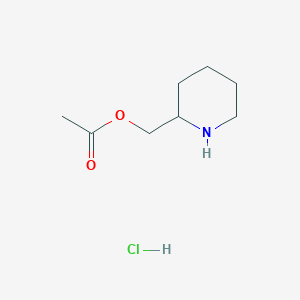
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)
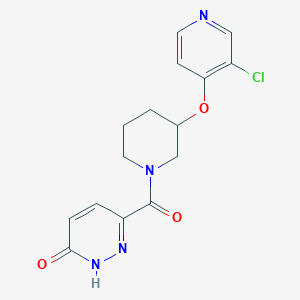
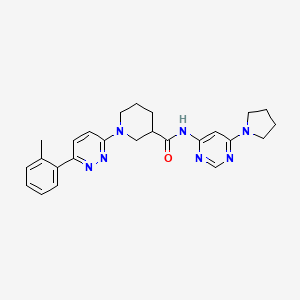
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)